molecular formula C16H11NO4 B13762986 methyl N-(9,10-dioxoanthracen-2-yl)carbamate CAS No. 6937-79-7

methyl N-(9,10-dioxoanthracen-2-yl)carbamate

Cat. No.: B13762986
CAS No.: 6937-79-7
M. Wt: 281.26 g/mol
InChI Key: CESNWXSYWZEOEI-UHFFFAOYSA-N
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Description

Methyl N-(9,10-dioxoanthracen-2-yl)carbamate is an organic compound with the molecular formula C16H11NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. The compound features a carbamate group attached to the anthraquinone core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(9,10-dioxoanthracen-2-yl)carbamate typically involves the reaction of 9,10-anthraquinone with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 9,10-anthraquinone and methyl isocyanate.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.

    Catalysts and Solvents: Common solvents include dichloromethane or toluene. Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(9,10-dioxoanthracen-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl N-(9,10-dioxoanthracen-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organic transformations.

    Biology: The compound exhibits biological activity and is studied for its potential use in drug development, particularly in anticancer and antimicrobial research.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of methyl N-(9,10-dioxoanthracen-2-yl)carbamate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide
  • N-(9,10-dioxoanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
  • N-(9,10-dioxoanthracen-2-yl)-4-methylbenzamide

Uniqueness

Methyl N-(9,10-dioxoanthracen-2-yl)carbamate is unique due to its specific carbamate group, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

6937-79-7

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

methyl N-(9,10-dioxoanthracen-2-yl)carbamate

InChI

InChI=1S/C16H11NO4/c1-21-16(20)17-9-6-7-12-13(8-9)15(19)11-5-3-2-4-10(11)14(12)18/h2-8H,1H3,(H,17,20)

InChI Key

CESNWXSYWZEOEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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